molecular formula C27H24BrOP B1587679 (1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide CAS No. 2689-63-6

(1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide

Cat. No.: B1587679
CAS No.: 2689-63-6
M. Wt: 475.4 g/mol
InChI Key: PSYONAVRWJIHHC-UHFFFAOYSA-M
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Description

Historical Context and Discovery

The development of (1-methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide aligns with advancements in phosphonium salt chemistry, particularly in the context of Wittig reagent synthesis. While the exact discovery date of this specific compound is not explicitly documented in available literature, its structural analogs, such as phenacyltriphenylphosphonium bromide (CAS 6048-29-9), have been extensively studied since the mid-20th century. For example, phenacyltriphenylphosphonium bromide was first synthesized in the 1950s via the reaction of phenacyl bromide with triphenylphosphine, a method that likely inspired the preparation of its methyl-substituted derivative.

The broader class of triphenylphosphonium salts gained prominence following the pioneering work of Georg Wittig, who demonstrated their utility in forming ylides for olefination reactions. These reagents revolutionized organic synthesis by enabling precise control over alkene geometry, particularly in the synthesis of E-alkenes.

Significance in Phosphonium Chemistry

This compound serves as a precursor to stabilized ylides, which are essential for the Horner-Wadsworth-Emmons (HWE) reaction—a variant of the Wittig reaction that produces E-alkenes with high stereoselectivity. The methyl and oxo-phenylethyl substituents stabilize the adjacent carbanion through resonance and inductive effects, enhancing the ylide’s nucleophilicity and reactivity toward carbonyl compounds.

Key applications include:

  • Olefination Reactions : The compound facilitates the synthesis of α,β-unsaturated carbonyl compounds, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science.
  • Heterocyclic Synthesis : It participates in cyclization reactions to form heterocycles, such as pyrroles and thiophenes, through interactions with nucleophiles or electrophiles.
  • Phase-Transfer Catalysis : The phosphonium salt’s cationic nature enables its use in biphasic systems, enhancing reaction efficiency in immiscible solvents.

Nomenclature and Identification Systems

The IUPAC name, this compound, reflects its structural components:

  • Triphenylphosphonium : Indicates a phosphorus atom bonded to three phenyl groups and a positive charge.
  • Bromide : Identifies the bromide anion as the counterion.
  • 1-Methyl-2-oxo-2-phenylethyl : Describes the substituent attached to phosphorus, comprising a methyl group at position 1, a ketone (oxo) group at position 2, and a phenyl group at position 2 of the ethyl chain.

Table 1: Structural Components and Their Significance

Component Role in Nomenclature Structural Impact
Triphenylphosphonium Central cationic core Enhances stability and electrophilicity
Bromide Counterion Neutralizes the cation’s charge
1-Methyl-2-oxo-2-phenylethyl Substituent on phosphorus Stabilizes adjacent carbanion via resonance

The compound’s identification systems include:

  • CAS Number : Not explicitly listed in available sources, but analogous compounds like phenacyltriphenylphosphonium bromide have CAS 6048-29-9.
  • SMILES : [Br-].[P+](c1ccccc1)(c2ccccc2)(c3ccccc3)CC(=O)c1ccccc1 (hypothetical, based on structural analogy).
  • InChI Key : Derived from the SMILES string, ensuring precise identification in chemical databases.

Related Phosphonium Compounds and Derivatives

Several triphenylphosphonium bromides share structural or functional similarities with this compound, including:

Table 2: Comparison of Triphenylphosphonium Bromides

Compound CAS Number Substituent Key Application
Phenacyltriphenylphosphonium bromide 6048-29-9 2-Oxo-2-phenylethyl Wittig reactions, alkene synthesis
Benzyltriphenylphosphonium bromide 1449-46-3 Benzyl Phase-transfer catalysis, coupling reactions
Methyltriphenylphosphonium bromide 1779-49-3 Methyl Methylenation of carbonyl compounds
Ethyltriphenylphosphonium bromide 1530-32-1 Ethyl Ethylation of carbonyl groups

These derivatives differ in their substituents but share a common triphenylphosphonium core, enabling their use in analogous reactions. For example:

  • Phenacyltriphenylphosphonium bromide : Reacts with aldehydes to form α,β-unsaturated ketones.
  • Benzyltriphenylphosphonium bromide : Used in Suzuki-Miyaura couplings and nucleophilic substitutions.

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24OP.BrH/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYONAVRWJIHHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949684
Record name (1-Oxo-1-phenylpropan-2-yl)(triphenyl)phosphanium bromide
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Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-63-6
Record name Phosphonium, (1-methyl-2-oxo-2-phenylethyl)triphenyl-, bromide (1:1)
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Record name (1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide
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Record name (1-Oxo-1-phenylpropan-2-yl)(triphenyl)phosphanium bromide
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Record name (1-methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide
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Biological Activity

(1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide is a phosphonium salt characterized by its unique structure, which includes a triphenylphosphonium cation and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is C28H27BrO2P, with a molecular weight of approximately 491.37 g/mol. The presence of the ketone group is significant as it enhances the compound's reactivity and solubility in biological systems.

PropertyValue
Molecular FormulaC28H27BrO2P
Molecular Weight491.37 g/mol
Functional GroupsKetone, Phosphonium

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence metabolic pathways. The triphenylphosphonium moiety is known for its mitochondrial targeting capabilities, which can enhance the delivery of therapeutic agents directly to the mitochondria, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that this compound can enhance the potency of traditional antibiotics when used in combination therapies .

Case Study: Antibiotic Potentiation

In a study examining the effects of various phosphonium salts on antibiotic efficacy, this compound was found to significantly reduce the minimum inhibitory concentration (MIC) of clarithromycin against E. coli strains, suggesting a synergistic effect that could be leveraged in clinical settings .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Its ability to target mitochondria allows for specific delivery of cytotoxic agents, enhancing their effectiveness against cancer cells.

Research Findings

A notable study investigated the use of this compound as a mitochondrial-targeting agent for delivering doxorubicin to colorectal and breast cancer cells. The results indicated that the compound not only facilitated drug uptake into mitochondria but also triggered oxidative stress and apoptosis in these cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phosphonium salts:

Compound NameMolecular FormulaUnique Features
This compoundC28H27BrO2PContains a ketone group; effective mitochondrial targeting
(Difluoromethyl)triphenylphosphonium bromideC19H16BrF2PFluorine substituents alter electronic properties
(Phenacyl)triphenylphosphonium bromideC26H22BrOPExhibits strong antimicrobial activity

Scientific Research Applications

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, particularly serine/threonine protein kinases such as Nek2, which is crucial for cell cycle regulation. Research indicates that derivatives of this compound exhibit low inhibitory concentrations against CDK2 and Nek2, showcasing its potential as an enzyme inhibitor in therapeutic applications.

Anticancer Properties

(1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide has shown promise in targeting cancer cells. A study highlighted its efficacy against chronic myeloid leukemia cell lines, where it operates through nucleophilic attack mechanisms on electrophilic sites within the compound. Structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its cytotoxicity against various cancer cell lines .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It appears to inhibit viral replication by interacting with viral enzymes or host cell receptors, although further research is required to confirm these effects and understand the underlying mechanisms.

Catalytic Applications

The compound is also being explored as a catalyst in various asymmetric transformations:

Ketone Hydrogenation

Ruthenium complexes incorporating this compound have demonstrated the ability to catalyze the hydrogenation of both aromatic and aliphatic ketones with enantiomeric excesses reaching up to 90%. The stereochemistry of this compound significantly impacts its catalytic performance and selectivity.

Other Catalytic Reactions

Researchers are investigating its use as a ligand in reactions such as Grignard cross-coupling and enantioselective monobenzoylation of meso-1,2-diols. The versatility of this compound as a chiral scaffold in asymmetric catalysis highlights its potential in synthetic organic chemistry.

Case Studies

StudyFocusFindings
Enzyme Inhibition Study Inhibition of Nek2Derivatives showed IC values as low as 0.005 μM against CDK2.
Anticancer Research Targeting leukemia cellsEffective through nucleophilic attack mechanisms; modifications enhance cytotoxicity .
Catalytic Performance Ketone hydrogenationAchieved enantiomeric excesses up to 90% using ruthenium complexes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of triphenylphosphonium bromides are heavily influenced by their substituents. Below is a comparative analysis:

Compound Substituent Key Features Applications References
(1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide α-Methylphenacyl Electron-withdrawing ketone, bulky aromatic groups Wittig reactions, alkene synthesis
Isopropyltriphenylphosphonium bromide Isopropyl Simple alkyl group, less steric hindrance Formation of less complex alkenes
(Carbomethoxymethyl)triphenylphosphonium bromide Methoxycarbonylmethyl Ester functional group Introduces ester-containing alkenes
(4-Carboxybutyl)triphenylphosphonium bromide Carboxybutyl Hydrophilic carboxylic acid chain Mitochondrial targeting, drug delivery
(2-Cyclopropyl-2-oxoethyl)triphenylphosphonium bromide Cyclopropylcarbonylmethyl Strained cyclopropyl ring Synthesis of Vitamin D₂ derivatives
(4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide Conjugated enone ester α,β-unsaturated ester Specialized Wittig reactions for conjugated dienes
JHX-TPP derivatives (e.g., JHX-1-TPP) Piperazine-pyrimidine chains Complex bioactive substituents Mitochondrial-targeted cytotoxicity

Reactivity in Wittig Reactions

  • Target Compound : The α-methylphenacyl group enhances electrophilicity, favoring reactions with sterically hindered carbonyl compounds. Yields high-purity alkenes due to reduced side reactions .
  • Carbomethoxymethyl Derivative : The ester group allows post-reduction modifications, enabling access to carboxylic acids or alcohols .
  • Cyclopropyl Derivative : Forms strained cyclopropane-containing alkenes, useful in natural product synthesis .

Physical Properties

Property Target Compound Isopropyl Derivative Carbomethoxymethyl Derivative
Molecular Weight 475.26 g/mol 357.27 g/mol 333.23 g/mol
Solubility Polar aprotic solvents (DMF, DMSO) Alcohols, water Methanol, dichloromethane
Stability Sensitive to moisture/light Hygroscopic Air-stable

Key Research Findings

  • Synthetic Utility : The target compound’s phenacyl group enables efficient synthesis of styrene derivatives, outperforming simpler analogs like isopropyltriphenylphosphonium bromide in reactions requiring electron-deficient alkenes .
  • Biological Selectivity: JHX-TPP derivatives show 10–50× higher cytotoxicity in tumor cells (e.g., CAL-27) than normal cells, attributed to mitochondrial dysfunction .
  • Safety Profile : Most triphenylphosphonium bromides are irritants (e.g., causing eye/skin irritation) and require handling under inert conditions .

Preparation Methods

Synthesis of the Benzyl Bromide Precursor

The initial step in the preparation of (1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide involves the synthesis of 1-(bromomethyl)acetophenone (phenacyl bromide), which is the brominated precursor. A highly efficient and scalable method for this involves photochemical bromination of acetophenone in an aqueous biphasic system.

  • Photochemical Bromination in Aqueous Biphasic System
    Acetophenone is subjected to photochemical bromination in a biphasic system composed of water and an organic solvent such as toluene. The reaction proceeds under irradiation, typically with incandescent bulbs or UV light, facilitating radical bromination at the benzylic position to yield phenacyl bromide.
    This method offers several advantages:

    • Scalable to ca. 300 mmol per run.
    • The crude phenacyl bromide obtained is of sufficient purity for direct use without further purification.
    • The aqueous phase absorbs the corrosive and toxic hydrogen bromide (HBr) byproduct, simplifying handling and safety.
    • The reaction avoids the need for harsh reagents or complex setups.
  • Alternative Bromination Methods
    Other methods reported for phenacyl bromide preparation include:

    • Bromination using Br2 in the presence of Lewis acids such as AlCl3 or AcOH.
    • Use of KBr-H2O2-V(V)-HClO4 systems.
    • Radical bromination with N-bromosuccinimide (NBS) under photochemical conditions.
    • Bromination via dibromination followed by photochemical debromination.
      These methods vary in complexity, yield, and environmental impact, but the photochemical biphasic system remains notable for its scalability and operational simplicity.

Formation of this compound

Once phenacyl bromide is obtained, it is reacted with triphenylphosphine to form the phosphonium salt.

  • Reaction Conditions

    • The reaction typically proceeds by mixing phenacyl bromide with triphenylphosphine in a suitable solvent such as toluene, tetrahydrofuran (THF), or acetonitrile (MeCN).
    • The mixture is heated, often between 25°C and 140°C, or sometimes up to 130-150°C in a sealed tube or round-bottom flask without solvent.
    • The reaction proceeds via nucleophilic substitution where the triphenylphosphine attacks the benzylic bromide carbon, forming the phosphonium salt.
    • Yields are generally high, with reported isolated yields around 90% or higher.
  • Alternative Synthetic Routes

    • Benzylic phosphonium salts can also be synthesized from benzyl alcohols by reaction with triphenylphosphine hydrobromide.
    • Deprotonation of the crude phosphonium salt with bases such as organolithium reagents (e.g., methyl lithium), sodium hydride (NaH), or alkoxides (NaOR, KOR) can generate phosphorous ylides for subsequent reactions.

Summary of Preparation Steps

Step Reactants/Conditions Product Notes
1 Acetophenone + Br2 (photochemical, biphasic) 1-(Bromomethyl)acetophenone (phenacyl bromide) Scalable, crude product usable directly
2 Phenacyl bromide + Triphenylphosphine (toluene/THF/MeCN, 25-150°C) This compound High yield, nucleophilic substitution
3 Optional: Deprotonation with base (e.g., NaH) Phosphorous ylide for further reactions Used for Wittig-type reactions

Detailed Research Findings

  • Scalability and Purity
    The photochemical bromination method has been demonstrated to be scalable to hundreds of millimoles without loss of efficiency or purity. The crude phenacyl bromide can be used directly in the subsequent phosphonium salt synthesis, minimizing purification steps and exposure to toxic intermediates.

  • Reaction Environment and Safety
    The biphasic aqueous-organic system allows absorption of HBr by the aqueous phase, reducing the release of corrosive gases. This enhances safety and environmental compliance during scale-up.

  • Reaction Mechanism Insights
    The bromination likely proceeds via a radical pathway initiated by light, forming a resonance-stabilized benzylic radical intermediate. Subsequent bromine radical capture yields the brominated product. The phosphonium salt formation is a straightforward nucleophilic substitution at the benzylic carbon.

  • Yields and Efficiency The overall yield of the phosphonium salt from acetophenone is typically above 90% when optimized. The reaction times and temperatures can be adjusted depending on solvent and scale without significant loss in yield.

Q & A

Q. What are the established synthetic routes for (1-methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between phenacyl bromide derivatives and triphenylphosphine. For example, phenacyl bromide (25 mmol) in chloroform is added to triphenylphosphine (equimolar) in chloroform, stirred, and precipitated in anhydrous diethyl ether. The crude product is recrystallized from water to achieve ~68% yield as a white powder (mp ~267°C). Purity optimization involves solvent selection (e.g., CHCl₃ for reaction, Et₂O for precipitation) and recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this phosphonium salt?

  • ¹H/³¹P NMR : The phosphonium cation’s non-aromatic protons appear as triplets (δ ~4.5 ppm), while ³¹P NMR shows a single peak due to equivalent phosphorus environments .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement. The phosphonium group’s geometry (e.g., P–C bond lengths ~1.80 Å) and bromide counterion placement are key validation metrics .

Q. How does solvent polarity influence the compound’s stability and reactivity in Wittig reactions?

Polar aprotic solvents (e.g., CH₂Cl₂, DMF) enhance the stability of the phosphonium salt by minimizing hydrolysis. In contrast, ethereal solvents (e.g., Et₂O) are ideal for precipitation due to low solubility. Reactivity in Wittig olefination is optimized in THF or DMF, where the ylide intermediate forms efficiently .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in regioselective alkene synthesis via Wittig reactions?

The phosphonium salt reacts with strong bases (e.g., NaOMe) to form a ylide, which undergoes [2+2] cycloaddition with aldehydes/ketones. The reaction’s regioselectivity is governed by steric effects: the 1-methyl-2-oxo-2-phenylethyl group directs alkene formation away from bulky substituents. Kinetic studies show reaction completion within 12–24 hours under reflux .

Q. How can computational modeling predict the compound’s interactions in mitochondrial targeting studies?

Density Functional Theory (DFT) simulations reveal the phosphonium cation’s delocalized positive charge, enabling electrostatic interactions with mitochondrial membranes. Molecular docking studies (e.g., using AutoDock Vina) predict binding to mitochondrial proteins like voltage-dependent anion channels (VDACs), explaining its accumulation in mitochondria for drug delivery .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

  • Batch vs. flow synthesis : Continuous flow systems reduce side reactions (e.g., phosphine oxide formation) by maintaining precise stoichiometry .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 10:1) removes unreacted triphenylphosphine, while recrystallization in H₂O/EtOH mixtures improves crystallinity .

Q. How does the compound’s structure-activity relationship (SAR) influence its cytotoxicity in cancer cell lines?

  • The triphenylphosphonium moiety enhances cellular uptake via membrane potential-driven transport.
  • Substitution at the 1-methyl group modulates logP values, impacting mitochondrial localization. SAR studies in MCF-7 cells show IC₅₀ values ranging from 10–50 μM, correlating with alkyl chain length and hydrophobicity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Wittig Olefination

ParameterOptimal ConditionReference
SolventTHF or DMF
BaseNaOMe or LDA
Temperature0°C (ylide formation) → RT
Reaction Time12–24 hours

Q. Table 2. Spectroscopic Data for Structural Validation

TechniqueKey ObservationsReference
¹H NMR (500 MHz, CDCl₃)δ 4.5 (t, J=8 Hz, CH₂P)
³¹P NMR (202 MHz, D₂O)δ 23.5 (s, P⁺)
IR (KBr)1630 cm⁻¹ (C=O stretch)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(1-Methyl-2-oxo-2-phenylethyl)triphenylphosphonium bromide

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